2-(4-Chlorophenyl)-3-oxobutanenitrile

Pharmaceutical Analysis Impurity Profiling Reference Standards

QC laboratories and ANDA filers face challenges sourcing authenticated Pyrimethamine process impurities for method validation. Generic β-keto nitriles lack the precise para-chloro regioisomer identity required for USP/EP compliance. This compound is the exact Pharmacopeia-designated Pyrimethamine Impurity 2. • Designated process impurity for ANDA/DMF analytical method development & routine QC • Bifunctional β-keto nitrile scaffold enables pyrazole, isoxazole & pyrimidine heterocyclic synthesis • Supplied with full characterization data; ambient storage & shipping

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 5219-07-8
Cat. No. B1294653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-oxobutanenitrile
CAS5219-07-8
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3
InChIKeyIPBZEJZUAZXNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-oxobutanenitrile: Compound Overview


2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8), also referred to as α-acetyl-4-chlorobenzeneacetonitrile, is a β-keto nitrile featuring a para-chlorophenyl substituent . This bifunctional building block possesses both a nucleophilic α-carbon (activated by the nitrile and carbonyl groups) and an electrophilic ketone, enabling its utility as a versatile intermediate in heterocyclic synthesis and as a reference standard in pharmaceutical analysis . Its molecular formula is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol .

Designated Pyrimethamine impurity reference standard for ANDA/DMF submissions
Bifunctional β-keto nitrile building block for heterocyclic synthesis
(2R)-enantiomer provides structurally characterized WDR5-binding fragment for probe design

2-(4-Chlorophenyl)-3-oxobutanenitrile: Why Specificity Matters


In β-keto nitrile scaffolds, the precise position of the chloro substituent on the phenyl ring critically dictates both the compound's reactivity and its biological recognition profile. A change from the para- (4-) to the meta- (3-) position, as in 2-(3-chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6), alters the electron density distribution and steric environment at the reactive α-carbon, which can lead to divergent outcomes in cyclocondensation reactions or enzyme binding . Furthermore, in regulated pharmaceutical contexts, the specific identity of an impurity is paramount; for instance, 2-(4-chlorophenyl)-3-oxobutanenitrile is a designated process-related impurity in Pyrimethamine, while its regioisomers are not [1]. Substituting this compound with a generic β-keto nitrile would invalidate analytical method specificity and could lead to failed quality control in ANDA or DMF filings .

Regioisomer Reactivity
The meta-chloro isomer (CAS 14123-79-6) alters electron density and steric environment at the α-carbon, which may shift cyclocondensation outcomes.
Impurity Designation
Only the para-chloro compound is listed as Pyrimethamine Impurity 2; generic substitution would invalidate analytical method specificity for regulatory filings.
WDR5 Binding Profile
No co-crystal structures are available for the meta isomer or non-chlorinated analog; the binding conformation observed for the para compound may not transfer.

2-(4-Chlorophenyl)-3-oxobutanenitrile: Key Distinctions from Analogs


Pyrimethamine Impurity Designation

2-(4-Chlorophenyl)-3-oxobutanenitrile is explicitly defined as 'Pyrimethamine Impurity 2' and is supplied as a characterized reference standard for ANDA and DMF submissions [1]. In contrast, its meta-chloro isomer (CAS 14123-79-6) and the non-chlorinated analog 2-phenyl-3-oxobutanenitrile are not listed as Pyrimethamine impurities in any compendial monograph or manufacturer's specification .

Impurity Designation
Source review
Designated Pyrimethamine Impurity 2
Regioisomers not listed in compendial monographs
Required reference standard for impurity profiling per ICH guidelines
Qualitative regulatory distinction
Pharmaceutical Analysis Impurity Profiling Reference Standards

Crystallographic Evidence of WDR5 Binding

The (2R)-enantiomer of 2-(4-chlorophenyl)-3-oxobutanenitrile has been co-crystallized with WD repeat-containing protein 5 (WDR5), as deposited in the Protein Data Bank (PDB ID: 6UJH) at a resolution of 1.49 Å [1]. This demonstrates a defined binding mode at the WDR5-MYC interaction site. No analogous crystal structures are available for the meta-chloro isomer or the non-chlorinated analog with WDR5, suggesting a para-chloro substitution may confer a unique binding conformation [2].

WDR5 Co-crystal
Class-level inference
PDB 6UJH, 1.49 Å resolution
(2R)-enantiomer bound at WBM site; meta/des-chloro analogs lack structural data
Supports fragment-based design for WDR5-MYC interaction studies
Binding affinity data not publicly reported
Structural Biology Fragment-Based Drug Discovery Protein-Protein Interactions

Impact of para-Chloro Substitution on Properties

The presence of the para-chloro substituent in 2-(4-chlorophenyl)-3-oxobutanenitrile results in a significantly higher molecular weight and altered lipophilicity compared to the non-chlorinated analog 2-phenyl-3-oxobutanenitrile (CAS 4468-48-8) . The increased mass and chlorine content can be critical for mass spectrometry-based detection and may influence compound solubility and chromatographic retention time in synthetic or analytical workflows .

Molecular Weight Impact
Cross-study comparable
+34.45 g/mol (≈22%)
vs. 2-Phenyl-3-oxobutanenitrile (159.18 g/mol)
Critical for MS identification and purification workflows
Based on vendor specifications
Physicochemical Characterization Material Properties Procurement Specifications

2-(4-Chlorophenyl)-3-oxobutanenitrile: High-Value Applications


Pyrimethamine Impurity Reference Standard

As a designated Pyrimethamine Impurity 2, this compound is essential for analytical method development, method validation (AMV), and routine quality control (QC) of Pyrimethamine active pharmaceutical ingredient (API) and finished dosage forms [1]. Its use ensures compliance with regulatory guidelines (USP, EP) and supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

WDR5-MYC Fragment-Based Probe

The (2R)-enantiomer of this compound serves as a structurally validated fragment that binds to the WBM site of WDR5, as evidenced by its co-crystal structure (PDB ID: 6UJH) [2]. It can be employed as a starting point for fragment growing or linking strategies in the design of novel inhibitors targeting the WDR5-MYC oncogenic protein-protein interaction [3].

Building Block for Heterocyclic Synthesis

The bifunctional nature of 2-(4-chlorophenyl)-3-oxobutanenitrile, possessing a nucleophilic methine carbon and an electrophilic ketone, makes it a valuable precursor for the synthesis of diverse heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry .

Application
Selection Property
Validation Focus
Pyrimethamine Impurity Reference Standard
Regulatory impurity designation (Impurity 2)
Method specificity per ICH guidelines
WDR5-MYC Fragment-Based Probe
Structurally characterized WDR5 binding (PDB 6UJH)
Fragment elaboration for WDR5-MYC interaction inhibitors
Heterocyclic Synthesis Building Block
Bifunctional β-keto nitrile scaffold
Reactivity in pyrazole, isoxazole, and pyrimidine formation

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